1-(4-Methylideneoxolan-3-yl)ethanone
Description
1-(4-Methylideneoxolan-3-yl)ethanone is an acetophenone derivative featuring a substituted oxolane (tetrahydrofuran) ring. The compound’s core structure consists of a five-membered oxolane ring with a methylidene group (CH₂=) at the 4-position and an acetyl group (ethanone) at the 3-position.
Properties
CAS No. |
112332-63-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(4-methylideneoxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-5-3-9-4-7(5)6(2)8/h7H,1,3-4H2,2H3 |
InChI Key |
ICEKZNPKBZKRLK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1COCC1=C |
Canonical SMILES |
CC(=O)C1COCC1=C |
Synonyms |
Ethanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Methylideneoxolan-3-yl)ethanone with structurally related ethanone derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Group Comparisons
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility: Compounds with polar substituents (e.g., hydroxy, methoxy) exhibit higher water solubility. For example, 1-(5-hydroxy-4-methyloxolan-3-yl)ethanone is likely more polar than the methylidene analog due to its hydroxyl group .
- Reactivity: The methylidene group enhances electrophilic reactivity compared to saturated analogs. Conversely, tert-butylphenyl derivatives (e.g., ) show steric hindrance, reducing reaction rates .
- Thermal Stability: Boronate-containing derivatives () may decompose at high temperatures (predicted boiling point: 383°C) due to boron-oxygen bond instability .
Key Research Findings
Substituent Effects on Reactivity: Bulky groups (e.g., isopropyl in ) hinder catalytic hydrogenation, whereas methylidene groups likely enhance it by increasing electron density at the carbonyl .
Synthetic Yields: Alkylation reactions (e.g., ) achieve high yields (88%), but cyclization steps (required for oxolane derivatives) may be lower due to steric and electronic challenges .
Spectroscopic Confirmation: FTIR and mass spectrometry () are critical for confirming acetyl and cyclic ether functionalities in analogs .
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